molecular formula C9H11NO B085284 5,6,7,8-Tetrahydro-1-quinoliniumolate CAS No. 14631-48-2

5,6,7,8-Tetrahydro-1-quinoliniumolate

Cat. No. B085284
CAS RN: 14631-48-2
M. Wt: 149.19 g/mol
InChI Key: FGGBJUOJAKQFRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinium compounds involves various strategies, including condensation reactions and modifications of quinoline derivatives. For instance, compounds of pharmacological interest containing a quinoline core structure were prepared starting from 4-chloroquinoline, demonstrating the quinolinium salts' efficiency as intermediates for parallel synthesis (Bazin & Kuhn, 2005).

Molecular Structure Analysis

Molecular structure and protonation trends in quinoline derivatives have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into the stability and reactivity of such compounds (Dyablo et al., 2016).

Chemical Reactions and Properties

Quinolinium compounds exhibit diverse chemical reactivity, including hydrolysis and coordination to various metals, reflecting their ambiphilic nature and potential for forming coordination complexes (Son, Pudenz, & Hoefelmeyer, 2010).

Physical Properties Analysis

The physical properties of quinolinium derivatives can vary significantly based on their molecular structure, including changes in magnetic and spectroscopic properties. For example, the magnetic behavior of gadolinium complexes with quinolinolato ligands has been studied, providing evidence for ferromagnetic interactions influenced by π–π stacking interactions (Artizzu et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and electrophilic substitutions, are crucial for understanding the behavior of quinolinium compounds. Their reactions with different reagents, leading to a variety of derivatives, underscore the versatility of quinolinium ions as synthetic intermediates (Golubushina & Chuiguk, 1972).

Scientific Research Applications

  • “5,6,7,8-Tetrahydro-1-quinoliniumolate” has a CAS Number of 14631-48-2 . It has a molecular formula of C9H11NO and a molecular weight of 149.19 .
  • It’s used in the field of chemical synthesis . It’s also mentioned in the context of medicinal chemistry .
  • There’s a mention of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines, which suggests that “5,6,7,8-Tetrahydro-1-quinoliniumolate” could be used as a building block in the synthesis of other complex molecules .
  • This compound is used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . This suggests that “5,6,7,8-Tetrahydro-1-quinoliniumolate” could be used as a building block in the synthesis of other complex molecules .
  • The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
  • The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
  • This compound is used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . This suggests that “5,6,7,8-Tetrahydro-1-quinoliniumolate” could be used as a building block in the synthesis of other complex molecules .
  • The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
  • The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Safety And Hazards

5,6,7,8-Tetrahydro-1-quinoliniumolate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-oxido-5,6,7,8-tetrahydroquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGBJUOJAKQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380789
Record name 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1-quinoliniumolate

CAS RN

14631-48-2
Record name 5,6,7,8-Tetrahydroquinoline N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14631-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6,7,8-Tetrahydroquinoline (3.0 g, 22.5 mmol) was dissolved in ethyl acetate (15 ml), and 3-chloroperbenzoic acid (ca. 70%, 5.6 g, 22.5 mmol) was added thereto. The reaction mixture was stirred at room temperature for 2 days, subjected to a silica gel column chromatography and eluted with ethyl acetate-ethanol (5:1, v/v) to give the titled compound (3.4 g, 97%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Foroughi, AJ Matzger - Crystal Growth & Design, 2021 - ACS Publications
Peroxosolvate formation is a promising method for developing energetic materials with improved properties (eg, oxygen balance and overall performance); however, one challenge that …
Number of citations: 8 pubs.acs.org

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